molecular formula C21H34N4O B6051366 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B6051366
M. Wt: 358.5 g/mol
InChI Key: PXXSPYATIXOOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as IBMPBD, is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound is a member of the piperidine family, which is known for its diverse biological activities. IBMPBD has been found to have a wide range of effects on the central nervous system, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin systems in the brain. This modulation may be responsible for the compound's analgesic and antidepressant effects.
Biochemical and Physiological Effects:
1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may be responsible for its antidepressant and analgesic effects. Additionally, 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of pure compound. Additionally, 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its complex mechanism of action, which may make it difficult to isolate specific effects.

Future Directions

There are several potential future directions for research on 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential as a treatment for addiction and substance abuse disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects. Finally, the development of more efficient synthesis methods for 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide could help to facilitate further research on this promising compound.

Synthesis Methods

The synthesis of 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is a complex process that involves several steps. The first step is the preparation of 1,4-dibromobutane, which is then reacted with piperidine to form 1,4'-bipiperidine. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. The final product is purified using column chromatography to obtain a high yield of pure compound.

Scientific Research Applications

1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of effects on the central nervous system, including analgesic, anti-inflammatory, and antidepressant properties. Additionally, 1'-isobutyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been found to have potential as a treatment for addiction and substance abuse disorders.

properties

IUPAC Name

1-[1-(2-methylpropyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O/c1-17(2)15-24-11-7-20(8-12-24)25-10-4-6-19(16-25)21(26)23-14-18-5-3-9-22-13-18/h3,5,9,13,17,19-20H,4,6-8,10-12,14-16H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXSPYATIXOOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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